molecular formula C21H13N3O4 B14799579 2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile

2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile

Cat. No.: B14799579
M. Wt: 371.3 g/mol
InChI Key: KFWSNXYOIOVIGD-UHFFFAOYSA-N
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Description

2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile is a complex organic compound with a unique structure that combines elements of chromone and furan

Preparation Methods

The synthesis of 2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile typically involves a multi-step process. One common method starts with the preparation of 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, which is then reacted with 2-(3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)malononitrile. The reaction is carried out in the presence of ammonium acetate in tetrahydrofuran and ethanol at room temperature for 24 hours in darkness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The chromone moiety can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its chromone moiety can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile groups can form hydrogen bonds with biological macromolecules, affecting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other chromone derivatives and furan-containing molecules. For example:

The uniqueness of 2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile lies in its combination of chromone and furan moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H13N3O4

Molecular Weight

371.3 g/mol

IUPAC Name

2-[3-cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile

InChI

InChI=1S/C21H13N3O4/c1-21(2)17(16(11-24)19(28-21)14(9-22)10-23)6-4-13-7-12-3-5-15(25)8-18(12)27-20(13)26/h3-8,25H,1-2H3

InChI Key

KFWSNXYOIOVIGD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC3=C(C=C(C=C3)O)OC2=O)C

Origin of Product

United States

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